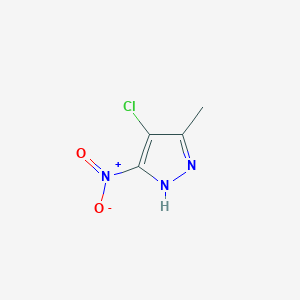![molecular formula C11H9F3N2O2 B1417626 2,6-Dimetil-4-[5-(trifluorometil)-1,2,4-oxadiazol-3-il]fenol CAS No. 153168-59-3](/img/structure/B1417626.png)
2,6-Dimetil-4-[5-(trifluorometil)-1,2,4-oxadiazol-3-il]fenol
Descripción general
Descripción
This compound is a phenolic compound with additional functional groups including a trifluoromethyl group and an oxadiazole ring. Phenolic compounds are characterized by a hydroxyl group (-OH) attached to a benzene ring. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to influence the properties of the molecule . The oxadiazole ring is a heterocyclic compound containing two nitrogen atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenol group, the trifluoromethyl group, and the oxadiazole ring. The trifluoromethyl group is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could influence its solubility and reactivity . The compound’s boiling point is predicted to be around 206.5°C .Aplicaciones Científicas De Investigación
Desarrollo Farmacéutico
El grupo trifluorometil en compuestos como el 2,6-Dimetil-4-[5-(trifluorometil)-1,2,4-oxadiazol-3-il]fenol es conocido por mejorar la actividad biológica y la estabilidad metabólica de los fármacos . Este compuesto podría investigarse por su posible uso en el diseño de fármacos, particularmente en el desarrollo de nuevos agentes terapéuticos que requieren mayor biodisponibilidad y resistencia al metabolismo rápido.
Química Orgánica Sintética
La estructura del compuesto, que presenta tanto el grupo oxadiazolil como el grupo trifluorometil, podría ser de interés en la química orgánica sintética para la construcción de moléculas complejas. Podría servir como bloque de construcción en síntesis de varios pasos, particularmente en la creación de moléculas con requisitos electrónicos o estéricos específicos.
Cada una de estas aplicaciones aprovecha la estructura química y las propiedades únicas del This compound. Se necesitarían más investigaciones y experimentación para realizar plenamente el potencial de este compuesto en estos campos diversos. La presencia del grupo trifluorometil en fármacos aprobados por la FDA destaca su importancia en la química medicinal y su potencial para aplicaciones más amplias .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing trifluoromethyl groups, are often used in pharmaceuticals and have a broad range of targets .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. The trifluoromethyl group is known to significantly affect the biological activities of compounds .
Biochemical Pathways
Compounds with similar structures can affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group can affect the pharmacokinetics of a compound, including its bioavailability .
Result of Action
Compounds with similar structures can have a variety of effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution .
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-5-3-7(4-6(2)8(5)17)9-15-10(18-16-9)11(12,13)14/h3-4,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUYVBZOLSFUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=NOC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153168-59-3 | |
| Record name | 2,6-dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)
![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)

![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1417547.png)


![(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1417552.png)
![2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1417554.png)



![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B1417565.png)
